molecular formula C10H10O3 B3049063 6-Prop-2-enyl-1,3-benzodioxol-5-ol CAS No. 19202-23-4

6-Prop-2-enyl-1,3-benzodioxol-5-ol

Cat. No.: B3049063
CAS No.: 19202-23-4
M. Wt: 178.18 g/mol
InChI Key: HSDKTWGTSNDEBZ-UHFFFAOYSA-N
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Description

6-Prop-2-enyl-1,3-benzodioxol-5-ol, also known as 1-Hydroxy-2-(prop-2-enyl)-4,5-methylenedioxybenzene, is an organic compound with the molecular formula C10H10O3. This compound is characterized by a benzodioxole ring substituted with a prop-2-enyl group at the 6-position and a hydroxyl group at the 5-position. It is known for its aromatic properties and is used in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Prop-2-enyl-1,3-benzodioxol-5-ol typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 1,3-benzodioxole and allyl bromide.

    Allylation Reaction: The allylation of 1,3-benzodioxole is carried out using allyl bromide in the presence of a base, such as potassium carbonate, to form the intermediate 6-allyl-1,3-benzodioxole.

    Hydroxylation: The intermediate is then subjected to hydroxylation using a suitable oxidizing agent, such as hydrogen peroxide or a peracid, to introduce the hydroxyl group at the 5-position, yielding this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 6-Prop-2-enyl-1,3-benzodioxol-5-ol can undergo oxidation reactions to form corresponding quinones or other oxidized derivatives.

    Reduction: The compound can be reduced to form dihydro derivatives, where the double bond in the prop-2-enyl group is reduced to a single bond.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products

The major products formed from these reactions include oxidized quinones, reduced dihydro derivatives, and various substituted benzodioxole compounds.

Scientific Research Applications

6-Prop-2-enyl-1,3-benzodioxol-5-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: It is used in the production of fragrances, flavors, and other fine chemicals due to its aromatic properties.

Mechanism of Action

The mechanism of action of 6-Prop-2-enyl-1,3-benzodioxol-5-ol involves its interaction with various molecular targets and pathways. The hydroxyl group and the benzodioxole ring play crucial roles in its reactivity and biological activity. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. Additionally, it may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Allyl-1,3-benzodioxol-5-ol: Similar in structure but with an allyl group instead of a prop-2-enyl group.

    1,3-Benzodioxole-5-ol: Lacks the prop-2-enyl group, making it less reactive in certain chemical reactions.

    2-Allyl-4,5-methylenedioxyphenol: Another structurally related compound with different substitution patterns.

Uniqueness

6-Prop-2-enyl-1,3-benzodioxol-5-ol is unique due to the presence of both the prop-2-enyl group and the hydroxyl group, which confer distinct chemical and biological properties. Its ability to undergo a variety of chemical reactions and its potential biological activities make it a valuable compound in research and industry.

Properties

IUPAC Name

6-prop-2-enyl-1,3-benzodioxol-5-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-2-3-7-4-9-10(5-8(7)11)13-6-12-9/h2,4-5,11H,1,3,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSDKTWGTSNDEBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1=CC2=C(C=C1O)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345031
Record name 2-allyl-4,5-(methylenedioxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19202-23-4
Record name 2-allyl-4,5-(methylenedioxy)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of allyl 3,4-(methylenedioxy)phenyl ether (2.4 g, 13 mmol), was dissolved in 30 ml of 1,2-dichlorobenzene and the solution was refluxed for 18 h. The solvent was removed under high vacuum in a water bath set at 60° C. The remaining oil was extracted into ether, washed with brine and dried over MgSO4. The solvent was removed under vacuum to give a yellow oil which was further purified by flash column chromatography. Elution with 10% ethyl acetate/hexanes gave 2.2 g (92%) of the pure compound as a pale yellow oil.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Yield
92%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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